molecular formula C21H24ClN3O3S B2852342 1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide CAS No. 2034590-87-7

1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2852342
CAS No.: 2034590-87-7
M. Wt: 433.95
InChI Key: GAWLNZRVKNAZDS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core, substituted with a 4-chlorophenyl group and a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl moiety. Its unique structure suggests potential utility in medicinal chemistry, material science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the 4-chlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl moiety via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or activator of specific enzymes or receptors.

    Industry: The compound might be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-methyl-2-propanol: This compound shares the 4-chlorophenyl group but has a different core structure.

    2-(4-chlorophenyl)ethyl-2-(1,1-dimethylethyl)oxirane: Another compound with a 4-chlorophenyl group, but with an oxirane ring instead of a cyclopentanecarboxamide core.

Uniqueness

1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide is unique due to its combination of a cyclopentanecarboxamide core with a 4-chlorophenyl group and a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl moiety. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-24-18-6-2-3-7-19(18)25(29(24,27)28)15-14-23-20(26)21(12-4-5-13-21)16-8-10-17(22)11-9-16/h2-3,6-11H,4-5,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWLNZRVKNAZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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